REACTION_CXSMILES
|
[Br-:1].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.[CH2:55]([O:57][C:58]1[CH:59]=[CH:60][C:61]([CH2:65][CH3:66])=[C:62]([OH:64])[CH:63]=1)[CH3:56]>C(Cl)(Cl)Cl>[Br:1][C:59]1[C:58]([O:57][CH2:55][CH3:56])=[CH:63][C:62]([OH:64])=[C:61]([CH2:65][CH3:66])[CH:60]=1 |f:0.1.2.3.4.5|
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Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
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[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
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C(C)OC=1C=CC(=C(C1)O)CC
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Name
|
|
Quantity
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60 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
90 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 30 mins
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
quenched with 5% solution of sodium thiosulfate (30 mL)
|
Type
|
STIRRING
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Details
|
The biphasic mixture was stirred for 30 mins
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
|
WASH
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Details
|
The organic layer was washed with 1 N HCl, brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
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Details
|
concentrated to a red oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (0% to 15% EtOAc in hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1OCC)O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |